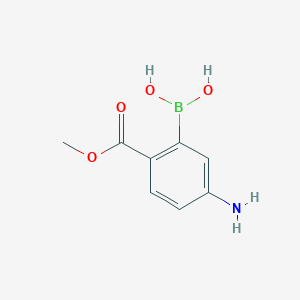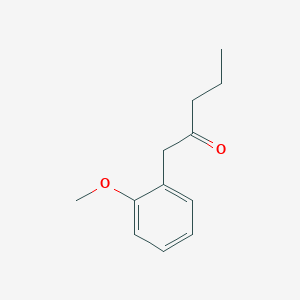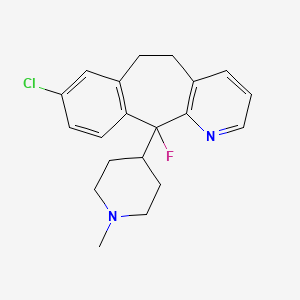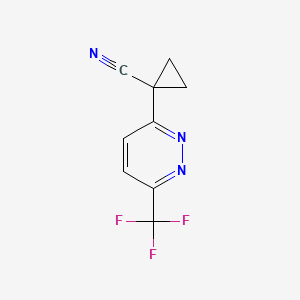
1-(6-(Trifluoromethyl)pyridazin-3-YL)cyclopropane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(Trifluoromethyl)pyridazin-3-YL)cyclopropane-1-carbonitrile is a chemical compound that features a trifluoromethyl group attached to a pyridazine ring, which is further connected to a cyclopropane ring with a carbonitrile group.
Méthodes De Préparation
One common method involves radical trifluoromethylation, which has been extensively studied for its ability to introduce the trifluoromethyl group into various organic molecules . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-(6-(Trifluoromethyl)pyridazin-3-YL)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl group and other substituents on the pyridazine ring can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., halogens) are commonly used in these reactions.
Applications De Recherche Scientifique
1-(6-(Trifluoromethyl)pyridazin-3-YL)cyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mécanisme D'action
The mechanism of action of 1-(6-(Trifluoromethyl)pyridazin-3-YL)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The pyridazine ring can participate in various binding interactions, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
1-(6-(Trifluoromethyl)pyridazin-3-YL)cyclopropane-1-carbonitrile can be compared with other similar compounds such as:
Pyridazine derivatives: These compounds share the pyridazine ring structure and exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Trifluoromethylated compounds: Compounds with trifluoromethyl groups are known for their enhanced stability and reactivity, making them valuable in pharmaceuticals and agrochemicals.
Cyclopropane derivatives: Cyclopropane-containing compounds are often used in medicinal chemistry due to their unique ring strain and reactivity.
Propriétés
Numéro CAS |
1433708-62-3 |
|---|---|
Formule moléculaire |
C9H6F3N3 |
Poids moléculaire |
213.16 g/mol |
Nom IUPAC |
1-[6-(trifluoromethyl)pyridazin-3-yl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)7-2-1-6(14-15-7)8(5-13)3-4-8/h1-2H,3-4H2 |
Clé InChI |
OMDDOUMRSUCFMR-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C#N)C2=NN=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


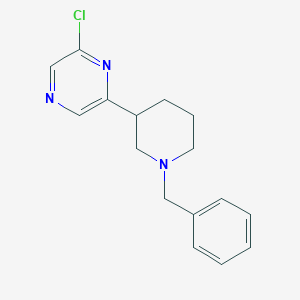
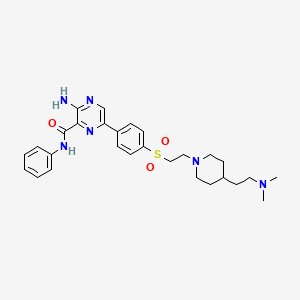

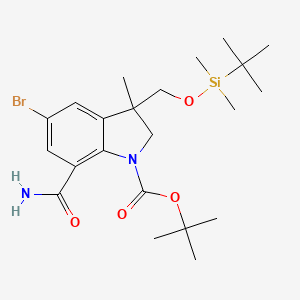


![(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridin-6-YL)methanol hcl](/img/structure/B13049321.png)

